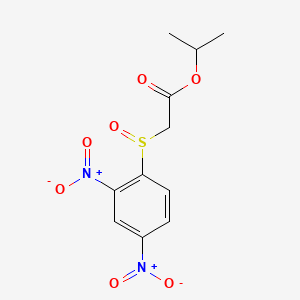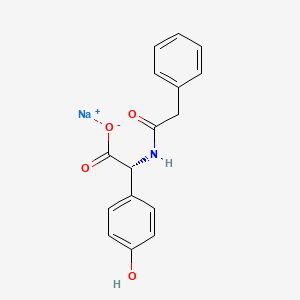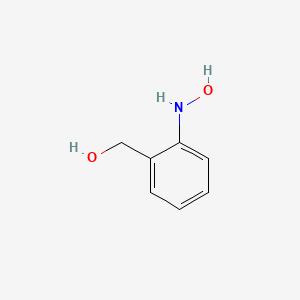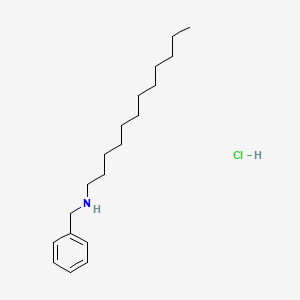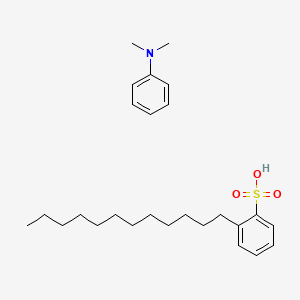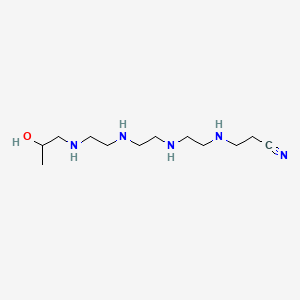
15-Hydroxy-4,7,10,13-tetraazahexadecanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Hydroxy-4,7,10,13-tetraazahexadecanenitrile is a chemical compound with the molecular formula C12H27N5O It is known for its unique structure, which includes multiple amine groups and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Hydroxy-4,7,10,13-tetraazahexadecanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-(2-aminoethylamino)ethanol with acrylonitrile under controlled conditions to form the intermediate compound. This intermediate is then further reacted with additional amine groups and hydroxylation steps to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions and minimize the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
15-Hydroxy-4,7,10,13-tetraazahexadecanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitrile group produces primary amines.
Scientific Research Applications
15-Hydroxy-4,7,10,13-tetraazahexadecanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s amine groups make it useful in the modification of biomolecules and the development of bioconjugates.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 15-Hydroxy-4,7,10,13-tetraazahexadecanenitrile involves its interaction with various molecular targets. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The nitrile group can also participate in reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
15-Hydroxy-4,7,10,13-tetraazahexadecanenitrile can be compared with other similar compounds, such as:
4,7,10,13-Tetraazahexadecanenitrile: Lacks the hydroxyl group, which may affect its reactivity and applications.
15-Hydroxy-4,7,10,13-tetraazahexadecanediamine: Contains an additional amine group instead of the nitrile group, leading to different chemical properties and uses.
The presence of the hydroxyl and nitrile groups in this compound makes it unique and versatile for various applications in scientific research and industry.
Properties
CAS No. |
85665-50-5 |
|---|---|
Molecular Formula |
C12H27N5O |
Molecular Weight |
257.38 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-hydroxypropylamino)ethylamino]ethylamino]ethylamino]propanenitrile |
InChI |
InChI=1S/C12H27N5O/c1-12(18)11-17-10-9-16-8-7-15-6-5-14-4-2-3-13/h12,14-18H,2,4-11H2,1H3 |
InChI Key |
MSLZKPMVJKWTJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCNCCNCCNCCC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


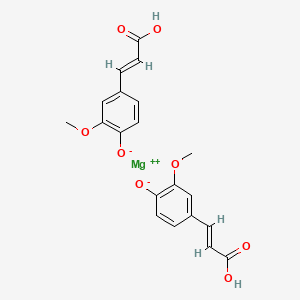

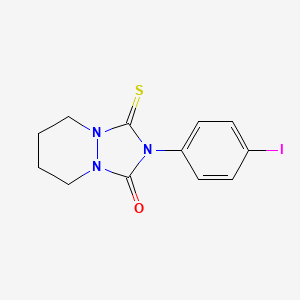
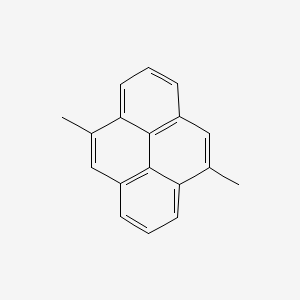
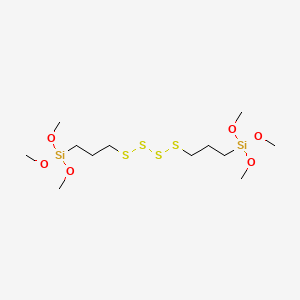
![1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B12672652.png)
